2-Hydroxyphenethyl alcohol
Overview
Description
2-Hydroxyphenethyl alcohol is a type of organic compound that belongs to the class of alcohols. It contains a hydroxyl group (-OH) attached to a phenethyl backbone. The presence of the hydroxyl group suggests that it would exhibit properties typical of alcohols, such as the ability to form hydrogen bonds with water molecules, which could affect its solubility and interaction with other substances.
Synthesis Analysis
The synthesis of derivatives of 2-hydroxyphenethyl alcohol can be achieved through a two-step sequence method that involves the preparation of a phosphite derivative. For instance, the 2-(2-iodophenyl)ethyl methyl phosphite derivative can be prepared using methyl dichlorophosphite and 2-(2-iodophenyl)ethanol. Subsequent treatment with (n-Bu)3SnH/AIBN in refluxing benzene leads to the deoxygenation of the original alcohol, indicating a method for modifying the hydroxyl group of the compound .
Molecular Structure Analysis
The molecular structure of 2-hydroxyphenethyl alcohol would be characterized by the presence of a hydroxyl group attached to a phenethyl group. This structure is likely to engage in hydrogen bonding due to the hydroxyl group, which could be a significant factor in its interactions and stability in various environments, such as in clathrate hydrates or when encapsulated in molecular capsules .
Chemical Reactions Analysis
2-Hydroxyphenethyl alcohol, like other alcohols, can participate in a variety of chemical reactions. The hydroxyl group makes it a versatile molecule that can undergo reactions such as esterification, deoxygenation, and hydrogen bonding interactions. The deoxygenation process described earlier is an example of a chemical reaction where the hydroxyl group is targeted to modify the alcohol's properties . Additionally, the hydrogen bonding capabilities of alcohols can lead to interactions with water molecules, as seen in the formation of clathrate hydrates .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-hydroxyphenethyl alcohol would be influenced by its alcohol group. Alcohols are known to be hydrophilic due to their ability to form hydrogen bonds with water. However, under certain conditions, such as nanoconfinement, the hydrophobic character of alcohols can emerge, which can drive processes like encapsulation in a molecular capsule . Furthermore, the hydrogen bonding between alcohols and water is a critical factor in the formation and stability of clathrate hydrates, as demonstrated by molecular dynamics simulations of small alcohols like ethanol, 1-propanol, and 2-propanol .
Scientific Research Applications
1. Catalytic Applications
Zhang and Sigman (2006) explored the use of sec-phenethyl alcohol in the hydroalkoxylation of vinylphenols, revealing its potential as a sacrificial alcohol in palladium-catalyzed reactions. This underscores its utility in synthetic organic chemistry, particularly in creating Pd-H intermediates (Zhang & Sigman, 2006).
2. Chemical Analysis Techniques
García-Viguera and Bridle (1995) identified 4-hydroxyphenethyl alcohol in red wine using capillary zone electrophoresis (CZE), demonstrating its role as an analytical marker in food chemistry. This study highlights the substance's significance in the qualitative and quantitative analysis of phenolic compounds (García-Viguera & Bridle, 1995).
3. Organic Synthesis
In a study by Liming Zhang and Koreeda (2004), 2-(2-iodophenyl)ethyl methyl phosphite, derived from 2-(2-iodophenyl)ethanol, was used in a deoxygenation process of hydroxyl groups. This research demonstrates its application in the synthesis of organic compounds, showcasing its versatility in chemical transformations (Zhang & Koreeda, 2004).
4. Environmental and Health Studies
Wang et al. (2022) investigated the role of alcohols like phenethyl alcohol in hydroxyl radical-scavenging processes, shedding light on its environmental and biological significance. This study is crucial for understanding the chemical interactions of phenethyl alcohol in both environmental and health-related contexts (Wang et al., 2022).
5. Pharmaceutical Research
Xiao Zhu-ping (2012) identified 4-(4-Hydroxyphenethyl)benzene-1,2-diol as a new inhibitor against Helicobacter Pylori urease, highlighting its potential in pharmaceutical applications. This discovery underscores the chemical's relevance in developing new treatments for bacterial infections (Xiao Zhu-ping, 2012).
Safety And Hazards
properties
IUPAC Name |
2-(2-hydroxyethyl)phenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O2/c9-6-5-7-3-1-2-4-8(7)10/h1-4,9-10H,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABFCOJLLBHXNOU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CCO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90228312 | |
Record name | 2-Hydroxybenzeneethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90228312 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Hydroxyphenethyl alcohol | |
CAS RN |
7768-28-7 | |
Record name | 2-(2-Hydroxyethyl)phenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7768-28-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Hydroxyphenylethanol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007768287 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 7768-28-7 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=101845 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Hydroxybenzeneethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90228312 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-hydroxyphenethyl alcohol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.967 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-HYDROXYPHENYLETHANOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C6AV79GN9F | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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